4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol
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Overview
Description
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a phenol group attached to a tetrahydroisoquinoline moiety, which is further substituted with methoxy groups at the 6 and 7 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Phenol Substitution: The phenol group can be introduced through electrophilic aromatic substitution, where a phenol derivative reacts with the isoquinoline core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others, leading to changes in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline, 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl-methanol, and 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl-butan-1-ol.
Uniqueness: The presence of the phenol group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-9-12-7-8-18-17(14(12)10-16(15)21-2)11-3-5-13(19)6-4-11/h3-6,9-10,17-19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQXEYAKPXBTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203852 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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